molecular formula C17H16O7 B563228 Angustin B CAS No. 1415795-51-5

Angustin B

Cat. No.: B563228
CAS No.: 1415795-51-5
M. Wt: 332.308
InChI Key: INPVBAKWKVYAES-UHFFFAOYSA-N
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Description

Angustin B is a natural product isolated from the aerial parts of Swertia angustifoliaThe chemical formula of this compound is C17H16O7, and its molecular weight is 332.30 g/mol . This compound has garnered attention due to its potential therapeutic properties and its role in various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angustin B involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Swertia angustifolia. The aerial parts of the plant are harvested, dried, and subjected to solvent extraction using organic solvents such as chloroform, dichloromethane, or ethyl acetate. The crude extract is then purified using chromatographic techniques to isolate this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Angustin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are highly reactive intermediates.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted xanthones, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Angustin B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Angustin B is unique among xanthones due to its specific substitution pattern and biological activities. Similar compounds include:

    Angustin A: Another xanthone isolated from , with a slightly different substitution pattern.

    Mangiferin: A xanthone glycoside found in mangoes, known for its antioxidant and anti-inflammatory properties.

    Norathyriol: A xanthone derivative with potent anticancer activity.

In comparison to these compounds, this compound stands out due to its higher potency in certain biological assays and its unique chemical structure, which allows for diverse chemical modifications and applications .

Biological Activity

Angustin B is a naturally occurring compound primarily derived from the plant Citrus aurantium, commonly known as bitter orange. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and nutraceuticals.

Chemical Structure and Properties

This compound belongs to the class of flavonoids, which are known for their beneficial health effects. The specific chemical structure of this compound contributes to its biological activities. Flavonoids generally exhibit a range of biological activities due to their ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₄O₇
Molecular Weight302.26 g/mol
SolubilitySoluble in ethanol
Melting Point210 °C

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are vital for combating oxidative stress in biological systems. In vitro studies have demonstrated that this compound can scavenge free radicals effectively.

  • DPPH Scavenging Assay : this compound showed a strong ability to reduce DPPH radicals, indicating potent antioxidant activity.
  • Total Phenolic Content : The total phenolic content in extracts containing this compound correlates with its antioxidant capacity, suggesting that higher phenolic concentrations enhance its efficacy.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against various pathogenic microorganisms.

  • In Vitro Studies : this compound has been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans. Results indicated that this compound exhibits inhibitory effects on these pathogens, contributing to its potential use in treating infections.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against tested bacteria ranged from 50 to 200 µg/mL, demonstrating its effectiveness as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • NF-κB Pathway Inhibition : Studies have shown that this compound can block the activation of NF-κB, a key regulator in inflammatory responses, thereby reducing inflammation in cell models.
  • Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed a significant reduction in inflammatory markers when treated with this compound.

Table 2: Summary of Biological Activities

Activity TypeMechanismEfficacy
AntioxidantFree radical scavengingStrong (DPPH reduction)
AntimicrobialInhibition of pathogen growthModerate (MIC 50-200 µg/mL)
Anti-inflammatoryNF-κB pathway inhibitionSignificant reduction

Case Studies and Research Findings

  • Antioxidant Study : A recent study evaluated the antioxidant activity of various flavonoids, including this compound, using multiple assays (DPPH, ABTS). Results indicated that this compound had one of the highest antioxidant capacities among tested compounds .
  • Antimicrobial Effectiveness : In a comparative study on the antimicrobial properties of citrus-derived flavonoids, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .
  • Inflammation Model : A study focusing on LPS-induced inflammation in RAW 264.7 macrophage cells found that treatment with this compound significantly reduced levels of TNF-α and IL-6 cytokines, indicating its potential use in managing inflammatory diseases .

Properties

IUPAC Name

8-hydroxy-1,2,3,5-tetramethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-20-9-6-5-8(18)12-14(19)13-10(24-15(9)12)7-11(21-2)16(22-3)17(13)23-4/h5-7,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPVBAKWKVYAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232488
Record name 9H-Xanthen-9-one, 8-hydroxy-1,2,3,5-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415795-51-5
Record name 9H-Xanthen-9-one, 8-hydroxy-1,2,3,5-tetramethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415795-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthen-9-one, 8-hydroxy-1,2,3,5-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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